Ethyl 2-(azetidin-3-yloxy)acetate
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Overview
Description
Ethyl 2-(azetidin-3-yloxy)acetate is a heterocyclic compound containing an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(azetidin-3-yloxy)acetate typically involves the reaction of azetidine derivatives with ethyl bromoacetate. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(azetidin-3-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
Ethyl 2-(azetidin-3-yloxy)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(azetidin-3-yloxy)acetate involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine structure makes it reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(azetidin-3-yloxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(oxetan-3-yloxy)acetate: Contains an oxetane ring instead of an azetidine ring.
Uniqueness
This compound is unique due to its azetidine ring, which imparts specific reactivity and potential biological activity. The ring strain in azetidines makes them more reactive compared to other four-membered heterocycles, such as oxetanes .
Properties
IUPAC Name |
ethyl 2-(azetidin-3-yloxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)5-11-6-3-8-4-6/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKRHXZUCULZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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